2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide - 898420-35-4

2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Catalog Number: EVT-2851144
CAS Number: 898420-35-4
Molecular Formula: C24H21N3O4
Molecular Weight: 415.449
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid (1)

Compound Description: N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid is a classical antifolate analogue containing a furo[2,3-d]pyrimidine ring system. It was synthesized as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as an antitumor agent. This compound showed moderate to good DHFR inhibitory activity, was significantly cytotoxic toward a variety of tumor cell lines in culture, and was a good substrate for human folylpolyglutamate synthetase.

Relevance: N-[4-[N-[(2,4-Diaminofuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid contains a benzamide moiety, similar to the target compound 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide.

N-[4-[N-[(2,4-Diamino-6-methylfuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic Acid (2)

Compound Description: N-[4-[N-[(2,4-Diamino-6-methylfuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid is the N-9 methyl analogue of compound 1. Similar to its parent compound, it was synthesized as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) and as an antitumor agent. This analogue demonstrated better DHFR inhibitory activity than compound 1, significant cytotoxicity towards tumor cell lines, and acted as a good substrate for human folylpolyglutamate synthetase.

Relevance: N-[4-[N-[(2,4-Diamino-6-methylfuro[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid shares a benzamide moiety with the target compound 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide.

2,4-Diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (3-6)

Compound Description: Four nonclassical antifolates, 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines 3-6, were synthesized with varying substituents (3,4,5-trimethoxy, 3,4,5-trichloro, 3,4-dichloro, and 2,5-dimethoxy, respectively) in the phenyl ring. These were designed as potential inhibitors of DHFRs, specifically targeting those from Pneumocystis carinii and Toxoplasma gondii, which are responsible for opportunistic infections in AIDS patients.

Relevance: Though not as closely related as the previous two compounds, 2,4-diamino-5-(anilinomethyl)furo[2,3-d]pyrimidines (3-6) belong to the same broad category of antifolates as the compounds containing the benzamide moiety found in 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. They demonstrate the exploration of diverse chemical structures within the antifolate class for targeted biological activity.

Disubstituted Alkyl 4-(Substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate (3a-h)

Compound Description: A series of disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5 dicarboxylate derivatives (3a-h) were synthesized and evaluated for their antiulcer activity. These compounds were designed by combining 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties. Compounds with methoxy and nitro substitutions showed the most promising activity, comparable to that of ranitidine.

Relevance: These compounds share the core quinazolinone structure with the target compound 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. The presence of a 2-methyl-4-oxoquinazolin-3-yl group in both structures highlights the significance of this moiety in potential pharmaceutical applications, though the overall structures and targeted activities differ.

N-((4-(1-Methyl-2-substituted benzyl-5-methoxy-6-oxo-1,6-dihydropyrimidine-4-carbonyl)piperazidine-1-yl)alkyl)-3,4-dimethoxy-5-substituted benzamide

Compound Description: This series of multi-substituted benzamide compounds were developed as potential HIV-1 integrase inhibitors. These compounds feature a multi-substituted benzamide core with modifications at various positions. Their design involves a multi-step synthesis process, including a crucial demethylation step to generate the target compounds.

Relevance: These multi-substituted benzamide compounds share the key benzamide core with 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide, emphasizing the versatility of the benzamide moiety in medicinal chemistry. While both compound groups utilize the benzamide structure, their specific substitutions and target activities are distinct.

5-[4-(2-Methyl-phenyl)-3-hydroxy-4H-[1,2,4]triazol-5-yl]-2,4-dihydroxy-N-methyl-N-butyl-benzamide

Compound Description: This compound is an inhibitor of HSP90 and is considered a potential candidate for the development of drugs targeting diseases where HSP90 inhibition, regulation, or modulation plays a therapeutic role.

Relevance: This compound features a benzamide moiety, which is also present in the target compound 2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide. Both compounds demonstrate the use of benzamide as a building block in medicinal chemistry, targeting different proteins and potentially impacting various disease pathways.

Properties

CAS Number

898420-35-4

Product Name

2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

IUPAC Name

2,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide

Molecular Formula

C24H21N3O4

Molecular Weight

415.449

InChI

InChI=1S/C24H21N3O4/c1-15-25-21-10-5-4-9-19(21)24(29)27(15)17-8-6-7-16(13-17)26-23(28)20-12-11-18(30-2)14-22(20)31-3/h4-14H,1-3H3,(H,26,28)

InChI Key

QBGWJXKAPSYMEQ-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.